Di(tridecyl) thiodipropionate
Overview
Description
Di(tridecyl) thiodipropionate is a diester derivative of thiodipropionic acid, a dicarboxylic acid containing a sulfur group. This compound is primarily used as an antioxidant in various applications, including cosmetics, food packaging, and personal care products. It helps prevent or slow the deterioration of products by inhibiting oxidation reactions that occur through contact with oxygen in the air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(tridecyl) thiodipropionate is synthesized through the esterification of thiodipropionic acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve continuous or batch reactors, with careful control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Di(tridecyl) thiodipropionate primarily undergoes oxidation reactions due to its antioxidant properties. It can react with free radicals and peroxides, thereby preventing the oxidation of other compounds. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of thiodipropionic acid and tridecyl alcohol .
Common Reagents and Conditions
Oxidation: this compound reacts with oxidizing agents such as hydrogen peroxide or organic peroxides.
Major Products Formed
Oxidation: The major products formed are oxidized derivatives of this compound.
Hydrolysis: The hydrolysis of this compound results in the formation of thiodipropionic acid and tridecyl alcohol.
Scientific Research Applications
Di(tridecyl) thiodipropionate has several scientific research applications, including:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: this compound is widely used in the cosmetics and personal care industry to preserve the color and texture of products. .
Mechanism of Action
Di(tridecyl) thiodipropionate exerts its antioxidant effects by reacting with free radicals and peroxides, thereby preventing the oxidation of other compounds. The sulfur group in the thiodipropionic acid moiety plays a crucial role in this mechanism. The compound can donate hydrogen atoms to free radicals, neutralizing them and forming more stable products. This process helps protect other compounds from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
Uniqueness
Di(tridecyl) thiodipropionate is unique among its analogs due to its specific alkyl chain length (tridecyl group). This specific structure imparts distinct physical and chemical properties, such as solubility and melting point, which can influence its performance as an antioxidant in different applications. Compared to other similar compounds, this compound may offer better compatibility with certain formulations and improved stability under specific conditions .
Properties
IUPAC Name |
tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHULIWXRDLGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027728 | |
Record name | Di(tridecyl) thiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10595-72-9 | |
Record name | Ditridecyl 3,3′-thiodipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(tridecyl) thiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di(tridecyl) thiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(tridecyl) 3,3'-thiodipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITRIDECYL THIODIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4NJP777OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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